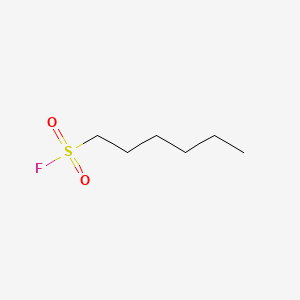

1-Hexanesulfonyl fluoride

CAS No.: 65269-96-7

Cat. No.: VC17362222

Molecular Formula: C6H13FO2S

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65269-96-7 |

|---|---|

| Molecular Formula | C6H13FO2S |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | hexane-1-sulfonyl fluoride |

| Standard InChI | InChI=1S/C6H13FO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 |

| Standard InChI Key | DNCIDNCRBAKPTP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCS(=O)(=O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Hexanesulfonyl fluoride belongs to the alkylsulfonyl fluoride family, distinguished by its six-carbon aliphatic chain. The sulfonyl fluoride moiety (-SO₂F) confers electrophilic reactivity, enabling participation in nucleophilic substitution and click chemistry reactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃FO₂S | |

| Molecular Weight | 168.23 g/mol | |

| IUPAC Name | Hexane-1-sulfonyl fluoride | |

| InChI | InChI=1S/C6H13FO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |

| InChI Key | DNCIDNCRBAKPT |

The compound’s linear hydrocarbon chain enhances solubility in nonpolar solvents, while the polar sulfonyl fluoride group facilitates interactions in aqueous or polar aprotic environments. This amphiphilic character underpins its utility in surfactant design and polymer chemistry .

Synthesis and Production

Conventional Synthetic Routes

While no dedicated synthesis protocols for 1-hexanesulfonyl fluoride are documented, analogous methods for alkylsulfonyl fluorides suggest viable pathways:

Advances in Sulfonyl Fluoride Synthesis

Recent innovations in SuFEx chemistry, such as the use of methanedisulfonyl fluoride (CH₂(SO₂F)₂) as a coupling agent, offer potential routes to functionalized sulfonyl fluorides. While these methods primarily target aryl and vinyl derivatives, their extension to aliphatic systems like 1-hexanesulfonyl fluoride remains an active research frontier .

Applications in Organic Synthesis and Materials Science

Surfactant and Lubricant Additives

The amphiphilic nature of 1-hexanesulfonyl fluoride makes it a candidate for:

-

Nonionic Surfactants: Modifying hydrophilic-lipophilic balance (HLB) through chain-length variation.

-

High-Temperature Lubricants: Sulfonyl fluoride groups enhance thermal stability and reduce oxidative degradation in industrial fluids.

Research Trends and Future Directions

Mechanistic Studies

The electrophilic nature of the sulfonyl fluoride group warrants investigation into:

-

Kinetic Reactivity: Comparative studies with shorter-chain analogs (e.g., ethanesulfonyl fluoride) to elucidate steric and electronic effects.

-

Solvent Interactions: Dielectric constant and polarity effects on reaction rates in SuFEx couplings .

Environmental Impact Assessments

Perfluorinated sulfonyl fluorides face scrutiny due to bioaccumulation concerns. While 1-hexanesulfonyl fluoride’s partially fluorinated structure may reduce persistence, rigorous ecotoxicological profiling is essential to ensure regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume